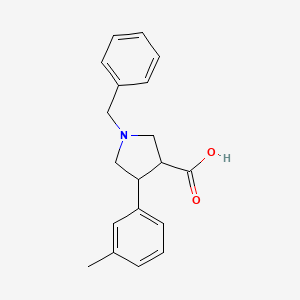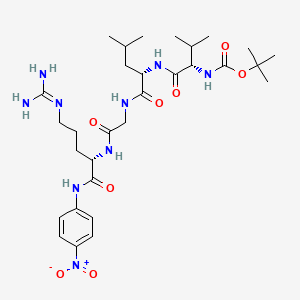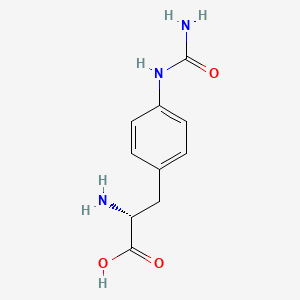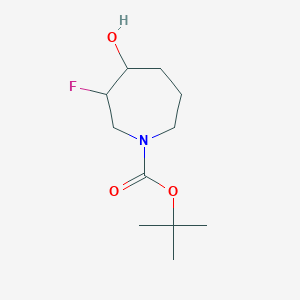
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(2-Bromo-5-nitrophenyl)hydrazine hydrochloride” is an organic compound with the molecular formula C6H7BrClN3O2 . It is a powder in physical form . The compound has a molecular weight of 268.5 . The IUPAC name for this compound is (2-bromo-5-nitrophenyl)hydrazine; hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-nitrophenyl)hydrazine hydrochloride” is 1S/C6H6BrN3O2.ClH/c7-5-2-1-4 (10 (11)12)3-6 (5)9-8;/h1-3,9H,8H2;1H . The SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-])NN)Br.Cl .Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is +4 °C . The melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique
Chemical Reactions and Derivatives
- (2-Bromo-5-nitrophenyl)hydrazine hydrochloride has been studied for its role in various chemical reactions. For instance, the compound has been investigated for its reactivity with different nucleophiles, leading to the formation of a variety of derivatives. These derivatives have diverse applications, including their use as reagents in chemical synthesis (Potkin, Petkevich, & Kurman, 2007).
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of complex chemical structures. For instance, it's involved in the hydrothermal synthesis of dinuclear Zn(II) complexes, which are then analyzed for their crystal structures and fluorescence properties. This showcases its utility in advanced material science and molecular architecture (Ji Chang–you, 2012).
Formation of Heterocyclic Systems
- Research has shown that (2-Bromo-5-nitrophenyl)hydrazine hydrochloride is instrumental in the formation of heterocyclic systems. These systems have significant implications in the field of organic chemistry and pharmaceutical research (Sunder & Peet, 1979).
Applications in Fluorescent Probing
- The compound has been used in the development of fluorescent probes, which are crucial in biological and environmental studies. These probes help in the detection and analysis of various chemical substances in complex biological and environmental matrices (Zhu et al., 2019).
Bioactive Compound Synthesis
- The synthesis and structural analysis of bioactive compounds, such as bropirimine, have been explored using (2-Bromo-5-nitrophenyl)hydrazine hydrochloride. This highlights its role in the development of new pharmaceutical agents and understanding their molecular structure (Stevens, Baig, Gate, & Wheelhouse, 1995).
Antimicrobial Activity
- Schiff bases containing (2-Bromo-5-nitrophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antimicrobial activities. This application is critical in the development of new antimicrobial agents, particularly in addressing drug resistance (Bharti, Nath, Tilak, & Singh, 2010).
Propriétés
IUPAC Name |
(2-bromo-5-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIJZVJLOUYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



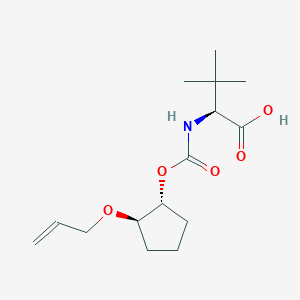


![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)




